molecular formula C18H19Br2NS B1640812 3,7-Dibromo-10-hexylphenothiazine CAS No. 312924-93-9

3,7-Dibromo-10-hexylphenothiazine

Cat. No.: B1640812
CAS No.: 312924-93-9
M. Wt: 441.2 g/mol
InChI Key: AQBNVQQWRLWFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dibromo-10-hexylphenothiazine can be synthesized through a multi-step process starting from phenothiazine. The synthesis involves bromination of phenothiazine to introduce bromine atoms at the 3 and 7 positions, followed by alkylation to attach a hexyl group at the nitrogen atom. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and alkylating agents like 1-bromohexane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-10-hexylphenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dibromo-10-hexylphenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dibromo-10-hexylphenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibromo-10-hexylphenothiazine is unique due to the presence of both bromine atoms and a hexyl group, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance its electrophilicity, making it more reactive in substitution reactions, while the hexyl group increases its lipophilicity, improving its ability to interact with biological membranes .

Properties

IUPAC Name

3,7-dibromo-10-hexylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2NS/c1-2-3-4-5-10-21-15-8-6-13(19)11-17(15)22-18-12-14(20)7-9-16(18)21/h6-9,11-12H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBNVQQWRLWFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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